molecular formula C27H31O2P B14657072 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid CAS No. 52956-95-3

9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid

Cat. No.: B14657072
CAS No.: 52956-95-3
M. Wt: 418.5 g/mol
InChI Key: WPNKONXQHGWQOI-UHFFFAOYSA-N
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Description

9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid: is an organophosphorus compound with the molecular formula C27H31O2P . This compound is characterized by the presence of a triphenylphosphoranylidene group attached to a nonanoic acid chain. It is known for its unique structural features, including multiple aromatic rings and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid typically involves the reaction of triphenylphosphine with an appropriate nonanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphoranylidene group. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoranylidene group to a phosphine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes. It is also employed in the synthesis of complex organic molecules due to its reactivity and stability .

Biology and Medicine: Its unique structure allows it to interact with biological molecules, making it a candidate for drug design and discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid involves its interaction with molecular targets through its phosphoranylidene group. This group can form stable intermediates with various substrates, facilitating chemical transformations. The aromatic rings provide additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

    Triphenylphosphine: A common reagent in organic synthesis, used in similar reactions but lacks the nonanoic acid chain.

    Triphenylphosphine oxide: An oxidation product of triphenylphosphine, used as a ligand in coordination chemistry.

    Ethyl (triphenylphosphoranylidene)acetate: Another Wittig reagent with a different alkyl chain.

Uniqueness: 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid is unique due to its combination of a phosphoranylidene group with a nonanoic acid chain. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .

Properties

CAS No.

52956-95-3

Molecular Formula

C27H31O2P

Molecular Weight

418.5 g/mol

IUPAC Name

9-(triphenyl-λ5-phosphanylidene)nonanoic acid

InChI

InChI=1S/C27H31O2P/c28-27(29)22-14-3-1-2-4-15-23-30(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-13,16-21,23H,1-4,14-15,22H2,(H,28,29)

InChI Key

WPNKONXQHGWQOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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